Tert-butyl 4-hydrazinylpiperidine-1-carboxylate
Overview
Description
Tert-butyl 4-hydrazinylpiperidine-1-carboxylate is a chemical compound with the molecular formula C10H21N3O2. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is often used in organic synthesis and pharmaceutical research due to its unique chemical properties.
Mechanism of Action
- The primary target of tert-butyl 4-hydrazinylpiperidine-1-carboxylate is not explicitly mentioned in the available literature. However, it is a potential precursor to biologically active natural products like Indiacen A and Indiacen B . These natural products likely interact with specific cellular components, but further research is needed to identify the precise targets.
Target of Action
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-hydrazinylpiperidine-1-carboxylate typically involves the reaction of tert-butyl 4-piperidone with hydrazine hydrate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to reflux, and the progress of the reaction is monitored using techniques such as thin-layer chromatography (TLC).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The final product is typically purified using recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-hydrazinylpiperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield piperidine oxides, while reduction may produce hydrazine derivatives.
Scientific Research Applications
Tert-butyl 4-hydrazinylpiperidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a potential drug candidate for various therapeutic applications.
Industry: The compound is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 4-hydroxypiperidine-1-carboxylate: This compound has a hydroxyl group instead of a hydrazinyl group.
1-Boc-4-hydroxypiperidine: Similar in structure but contains a hydroxyl group and a Boc (tert-butoxycarbonyl) protecting group.
Uniqueness
Tert-butyl 4-hydrazinylpiperidine-1-carboxylate is unique due to its hydrazinyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
tert-butyl 4-hydrazinylpiperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N3O2/c1-10(2,3)15-9(14)13-6-4-8(12-11)5-7-13/h8,12H,4-7,11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZHVNRRMSFVLSH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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